N-[(R)-Tetralin-1-yl]acrylamide
Description
N-[(R)-Tetralin-1-yl]acrylamide is an acrylamide derivative featuring a tetralin (1,2,3,4-tetrahydronaphthalene) substituent in the (R)-configuration at the nitrogen position. Acrylamides are widely used as monomers for polymerization due to their reactivity and ability to form stable polymers. The tetralin group introduces steric bulk and hydrophobicity, which may influence solubility, thermal stability, and intermolecular interactions .
Properties
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2,(H,14,15)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTWQUHOEMWOBV-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-[(R)-Tetralin-1-yl]acrylamide has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Medicine: Potential therapeutic applications are being explored, including its use in drug design and development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(R)-Tetralin-1-yl]acrylamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) N-(1-Acryloyl-2,2,6,6-tetramethylpiperidin-4-yl)acrylamide
- Structure : Contains two acrylamide groups and a tetramethylpiperidine ring.
- Synthesis : Prepared via reaction of 2,2,6,6-tetramethylpiperidin-4-amine with acryloyl chloride, followed by purification via column chromatography .
- Properties :
- Comparison : The tetramethylpiperidine substituent provides rigidity and steric hindrance, contrasting with the bicyclic tetralin group in N-[(R)-Tetralin-1-yl]acrylamide. The latter’s tetralin moiety may enhance aromatic interactions in polymers.
(b) N-(tert-butyl)-N-(2-methoxybenzyl)acrylamide (1c)
- Structure : Features a tert-butyl group and a 2-methoxybenzyl substituent.
- Synthesis : Derived from 2-methoxybenzaldehyde, tert-butylamine, and acryloyl chloride, yielding a brown oil .
- Properties :
- Comparison : The tert-butyl and methoxybenzyl groups enhance solubility in organic solvents, whereas the tetralin group in this compound likely reduces polarity.
(c) N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acrylamide (6d)
- Structure : Combines tert-butylphenyl and pyridinylethyl substituents.
- Applications : Used in Ni-catalyzed carbodifunctionalization reactions .
Physicochemical Properties
| Compound | Key IR Peaks (cm⁻¹) | HRMS Data | Thermal Stability | Ref. |
|---|---|---|---|---|
| N-(1-Acryloyl-TMPD)acrylamide | 1656 (C=O), 1580 (N–H) | – | Stable up to 113°C (m.p.) | [8,10] |
| N-(tert-butyl)-N-(2-methoxybenzyl)acrylamide | 1656 (C=O), 1515 (C=C) | m/z 274.2161 [M + H]⁺ | Low melting point (oil) | [2] |
| This compound (predicted) | ~1650 (C=O), ~1600 (C=C) | – | Likely high thermal stability due to aromaticity | – |
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